AZD-5069: A Technical Guide to its Discovery and Synthesis
AZD-5069: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5069 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), a key mediator of the inflammatory response. By blocking the action of CXCR2, AZD-5069 inhibits the recruitment and activation of neutrophils, immune cells that play a central role in a variety of inflammatory diseases and have been implicated in tumor progression. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of AZD-5069, intended for professionals in the field of drug development and research.
Discovery and Development
AZD-5069 was developed by AstraZeneca as a potential treatment for inflammatory diseases. The discovery process focused on identifying a small molecule that could selectively and reversibly inhibit the CXCR2 receptor, thereby modulating the inflammatory cascade. Preclinical studies demonstrated its ability to block neutrophil migration and activation, leading to its investigation in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis. More recently, the role of CXCR2 in cancer has led to the exploration of AZD-5069 in oncology, particularly in combination with immunotherapy.
Mechanism of Action
AZD-5069 is an orally bioavailable, selective, and reversible antagonist of the CXCR2 receptor.[1] CXCR2 is a G protein-coupled receptor that, upon binding to its chemokine ligands (such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8), triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species. By binding to CXCR2, AZD-5069 allosterically inhibits the binding of these chemokines, thereby preventing receptor activation and the subsequent downstream signaling events that drive neutrophil-mediated inflammation and tissue damage.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for AZD-5069, including its binding affinity, potency in functional assays, and pharmacokinetic parameters.
Table 1: In Vitro Pharmacology of AZD-5069
| Parameter | Value | Species | Assay | Reference |
| IC50 (CXCR2 Binding) | 0.79 nM | Human | Radioligand binding assay | [2] |
| pIC50 (CXCL8 Binding to CXCR2) | 8.8 | Human | Radioligand binding assay | [3] |
| pIC50 (CXCL8 Binding to CXCR1) | 6.5 | Human | Radioligand binding assay | [3] |
| pA2 (Neutrophil Chemotaxis, CXCL1) | ~9.6 | Human | Chemotaxis assay | [4] |
| pA2 (Adhesion Molecule Expression, CXCL1) | 6.9 | Human | Adhesion molecule expression assay | [4] |
| CXCR2 Selectivity | >150-fold vs CXCR1 and CCR2b | Human | Receptor binding assays | [2] |
Table 2: Clinical and Pharmacokinetic Data of AZD-5069
| Parameter | Value | Condition/Population | Notes | Reference |
| Route of Administration | Oral | N/A | Small molecule | [2] |
| Metabolism | Partially via CYP3A4 | N/A | Co-administration with ketoconazole (B1673606) increased AUC by 2.1-fold and Cmax by 1.6-fold. | [2] |
| Effect on Sputum Neutrophils | 69% reduction | Bronchiectasis patients (80 mg BID for 4 weeks) | Statistically significant reduction. | [5] |
| Effect on Blood Neutrophils | ~25% sustained reduction | Severe asthmatics (45 mg BID for up to 12 months) | Reversible upon discontinuation. | [2] |
| Receptor Occupancy | >96% | Severe asthmatics (at trough plasma levels with 45 mg BID) | Based on whole blood CD11b expression assay. | [2] |
Synthesis Pathway
The synthesis of AZD-5069, chemically named N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide, has been described in the patent literature. The core of the synthesis involves the construction of a substituted pyrimidine (B1678525) ring, followed by the introduction of the key side chains.
A plausible synthetic route, based on available information, is outlined below. This involves the reaction of a pyrimidine precursor with (2,3-difluorophenyl)methanethiol (B1608961) and a chiral diol side chain, followed by the addition of the azetidine-1-sulfonamide (B1521258) group. The chiral diol can be prepared from a readily available chiral starting material such as L-ascorbic acid.
It is important to note that the following is a generalized representation and specific reaction conditions, yields, and purification methods would be detailed in the relevant patents and publications.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of the protocols for the CXCR2 binding assay and the neutrophil chemotaxis assay.
CXCR2 Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.
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Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CXCR2 receptor are cultured under standard conditions.
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Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells.
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Binding Reaction: A fixed concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) is incubated with the cell membranes in the presence of varying concentrations of the test compound (AZD-5069).
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Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
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Radioactivity Measurement: The radioactivity retained on the filter is measured using a gamma counter.
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Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki).
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
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Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.
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Chemotaxis Chamber: A Boyden chamber or a similar multi-well plate with a porous membrane insert is used.
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Assay Setup: A solution containing a chemoattractant (e.g., CXCL1 or CXCL8) is placed in the lower chamber. The isolated neutrophils, pre-incubated with varying concentrations of the test compound (AZD-5069), are placed in the upper chamber (the insert).
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Incubation: The chamber is incubated to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant.
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Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye that binds to the cells and measuring the fluorescence.
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Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the neutrophil migration (IC50). The pA2 value, a measure of antagonist potency, can also be calculated.
Visualizations
Signaling Pathway of CXCR2 and Inhibition by AZD-5069
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
- 3. Competitive receptor binding assay to probe for agonist binding to CXCR2 protocol v1 [protocols.io]
- 4. criver.com [criver.com]
- 5. Syntheses of a radiolabelled CXCR2 antagonist AZD5069 and its major human metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
